Methyl 1-[[2-(2,2-dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[[2-(2,2-dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are a significant class of heterocyclic compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of Methyl 1-[[2-(2,2-dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidine-4-carboxylate involves multiple steps, each requiring specific reagents and conditions
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Imidazole Ring Formation: : The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds via the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
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Piperidine Ring Introduction: : The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the imidazole intermediate under basic conditions .
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Functional Group Addition: : The final step involves the addition of the sulfonyl and methoxyethyl groups. This can be achieved through a series of substitution reactions using appropriate sulfonyl chlorides and alkyl halides .
Chemical Reactions Analysis
Methyl 1-[[2-(2,2-dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methoxyethyl group, leading to the formation of carboxylic acids .
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. These reactions often reduce the imidazole ring, leading to the formation of dihydroimidazole derivatives .
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the sulfonyl or methoxyethyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and sulfonyl chlorides .
Scientific Research Applications
Methyl 1-[[2-(2,2-dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidine-4-carboxylate has several scientific research applications:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules
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Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development.
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Medicine: : The compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. Its ability to interact with enzymes and receptors makes it a promising lead compound in medicinal chemistry.
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Industry: : In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its functional groups contribute to the material’s properties, such as adhesion and durability.
Mechanism of Action
The mechanism of action of Methyl 1-[[2-(2,2-dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The sulfonyl and methoxyethyl groups enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively.
Comparison with Similar Compounds
Methyl 1-[[2-(2,2-dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidine-4-carboxylate can be compared with other imidazole derivatives, such as:
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Methyl 2-methyl-2-(4-nitroimidazol-1-yl)propanoate: : This compound has a similar imidazole ring but differs in its functional groups, leading to different chemical reactivity and applications.
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1-Methyl-1H-imidazole-2-carboxylate: : This compound lacks the piperidine ring and sulfonyl group, making it less versatile in terms of chemical modifications.
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2-(1-Methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole: : This compound contains an additional thiadiazole ring, which imparts unique properties, such as enhanced biological activity.
Properties
IUPAC Name |
methyl 1-[[2-(2,2-dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O5S/c1-19(2,3)14-28(24,25)18-20-12-16(22(18)10-11-26-4)13-21-8-6-15(7-9-21)17(23)27-5/h12,15H,6-11,13-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDTUQNENYZRJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CS(=O)(=O)C1=NC=C(N1CCOC)CN2CCC(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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